Methyllithium lithium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

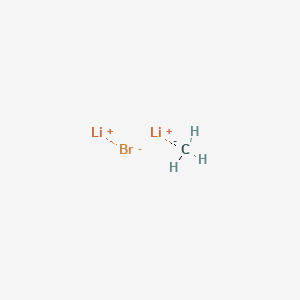

Molecular Formula |

CH3BrLi2 |

|---|---|

Molecular Weight |

108.9 g/mol |

IUPAC Name |

dilithium;carbanide;bromide |

InChI |

InChI=1S/CH3.BrH.2Li/h1H3;1H;;/q-1;;2*+1/p-1 |

InChI Key |

FAMGJMYDHOESPR-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].[Li+].[CH3-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of MeLi·LiBr for Structural Elucidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of the methyllithium-lithium bromide (MeLi·LiBr) complex. This reagent is of significant interest in organic synthesis, and understanding its structure in solution and the solid state is crucial for predicting and controlling its reactivity. This document details the experimental protocols for the primary analytical methods, presents quantitative data in a structured format, and illustrates key concepts and workflows through diagrams.

Introduction: The Structure of MeLi·LiBr

Methyllithium (B1224462) (MeLi) in solution does not typically exist as a simple monomer. Instead, it forms aggregates, most commonly tetramers, which can be described as having a distorted cubane-like structure.[1] The presence of lithium bromide (LiBr), a common byproduct in the synthesis of MeLi from methyl bromide and lithium metal, significantly influences this aggregation behavior.[1] MeLi and LiBr form mixed aggregates with the general formula (MeLi)n(LiBr)4-n, where 'n' can range from 0 to 4. The specific nature of these aggregates is highly dependent on the solvent and the stoichiometric ratio of MeLi to LiBr. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for characterizing these complex structures in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most informative method for studying the structure and dynamics of MeLi·LiBr aggregates in solution. Low-temperature NMR is essential to slow down the rapid exchange processes that occur at room temperature, allowing for the observation of distinct aggregate species. The primary nuclei of interest are ¹H, ¹³C, ⁶Li, and ⁷Li.

Experimental Protocols

2.1.1. Sample Preparation for Air-Sensitive NMR

Given the pyrophoric nature of MeLi, all sample preparation steps must be conducted under an inert atmosphere (e.g., argon or nitrogen) using either a Schlenk line or a glovebox.

-

Solvents: Deuterated ethereal solvents such as diethyl ether-d₁₀ (Et₂O-d₁₀) and tetrahydrofuran-d₈ (THF-d₈) are commonly used. These solvents must be rigorously dried and degassed prior to use. Drying is typically achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl) or by passing through a column of activated alumina. The dried solvent should be stored over molecular sieves in a sealed container under an inert atmosphere.

-

Apparatus: All glassware, including NMR tubes, syringes, and cannulas, must be oven-dried and cooled under a stream of inert gas before use. J-Young NMR tubes or standard NMR tubes fitted with a septum and parafilm are recommended to maintain an inert atmosphere during the experiment.

-

Procedure:

-

In a glovebox or under a positive pressure of inert gas on a Schlenk line, accurately measure the required volume of the MeLi·LiBr solution using a gas-tight syringe.

-

Transfer the solution to a clean, dry vial.

-

Add the desired volume of dried, degassed deuterated solvent to the vial to achieve the target concentration (typically in the range of 0.1-0.5 M).

-

Gently agitate the solution to ensure homogeneity.

-

Using a cannula or a clean, dry syringe, transfer the prepared sample into the NMR tube.

-

Securely cap the NMR tube (e.g., with a J-Young valve or a sealed septum) to prevent contamination from air and moisture.

-

The sample is now ready for analysis.

-

2.1.2. Low-Temperature NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature (VT) unit is required. For low-temperature experiments, a liquid nitrogen evaporator is used to cool the probe.

-

Procedure:

-

Before inserting the sample, cool the NMR probe to the desired starting temperature (e.g., -80 °C or lower) in a stepwise manner to avoid thermal shock to the probe components.

-

Once the temperature has stabilized, insert the sample.

-

Allow the sample to thermally equilibrate for at least 10-15 minutes before acquiring data.

-

Acquire a series of spectra at different temperatures to observe changes in the aggregation state and dynamic processes.

-

Standard 1D (¹H, ¹³C, ⁶Li, ⁷Li) and 2D (e.g., COSY, HSQC, HMBC, NOESY/HOESY) pulse sequences can be employed. For studying the connectivity between lithium and carbon atoms, ¹³C{⁶Li} Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful.

-

The Isotopic Fingerprint Method

A powerful technique for determining the number of methyl groups directly attached to a lithium atom within an aggregate is the "isotopic fingerprint" method.[2][3] This involves preparing a sample with a 1:1 mixture of ¹H-methyllithium (CH₃Li) and ²H-methyllithium (CD₃Li). The deuterium (B1214612) atoms induce a small isotope shift on the ⁶Li NMR signal of the adjacent lithium atom. This results in a characteristic multiplet pattern where the number of lines is n+1, 'n' being the number of methyl groups attached to the lithium. For example, a lithium atom bonded to one methyl group will appear as a doublet, one bonded to two methyl groups as a triplet, and so on.

dot

Caption: Isotopic Fingerprint Method Workflow.

Quantitative NMR Data

The following tables summarize the reported NMR spectroscopic data for MeLi·LiBr aggregates in diethyl ether and tetrahydrofuran (B95107). Chemical shifts (δ) are given in parts per million (ppm).

Table 1: ⁶Li NMR Chemical Shifts (δ) of (MeLi)n(LiBr)₄₋n Aggregates

| Aggregate Composition | Solvent | δ (ppm) vs. external LiBr | Reference |

| (MeLi)₄ | Diethyl Ether | ~1.8 | [4] |

| (MeLi)₃(LiBr) | Diethyl Ether | ~1.05 | [4] |

| (MeLi)₂(LiBr)₂ | Diethyl Ether | ~0.45 | [4] |

| (MeLi)(LiBr)₃ | Diethyl Ether | Not explicitly reported | [4] |

| MeLi·LiBr Dimer | THF | ~0.73 | [4] |

Table 2: ¹³C NMR Chemical Shifts (δ) and ¹J(¹³C-⁷Li) Coupling Constants of MeLi Aggregates

| Aggregate | Solvent | δ (ppm) | ¹J(¹³C-⁷Li) (Hz) | Reference |

| (MeLi)₄ | Diethyl Ether | ~ -10 to -16 | ~15 | [1] |

| MeLi Monomer (hypothetical) | THF | Not directly observed | ~17 | [2] |

Note: Specific ¹³C chemical shifts for the mixed (MeLi)n(LiBr)₄₋n aggregates are not well-resolved in the literature due to the complexity of the spectra and dynamic exchange.

Table 3: ¹H NMR Chemical Shifts (δ) of MeLi Aggregates

| Aggregate | Solvent | δ (ppm) | Reference |

| (MeLi)₄ | Diethyl Ether | ~ -2.0 | [4] |

| MeLi·LiBr Dimer | THF | Not explicitly reported | [4] |

Vibrational Spectroscopy (FTIR and Raman)

While less commonly employed than NMR for detailed structural elucidation of MeLi·LiBr aggregates in solution, Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the C-Li bond.

Experimental Protocols

-

Sample Preparation: Due to the high reactivity of MeLi·LiBr, specialized IR cells designed for air-sensitive samples are required. Solutions are prepared under an inert atmosphere as described for NMR spectroscopy and transferred to the sealed IR cell.

-

Data Acquisition: Spectra are typically recorded at room temperature. The C-Li stretching vibration is expected in the far-IR region (below 600 cm⁻¹).

Expected Vibrational Frequencies

Specific experimental FTIR or Raman data for MeLi·LiBr complexes are scarce in the literature. However, based on studies of other organolithium compounds, the C-Li stretching frequency is a key diagnostic peak. For MeLi aggregates, this vibration is expected to be in the range of 400-600 cm⁻¹. The exact position and intensity of this band would be sensitive to the aggregation state and the coordination of LiBr.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. While the solid-state structure of pure methyllithium is known to be a tetramer, obtaining suitable single crystals of the mixed MeLi·LiBr complex can be challenging.

Experimental Protocol

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution or by slow diffusion of a non-solvent into a solution of the complex. This must be carried out under strictly anhydrous and anaerobic conditions.

-

Data Collection and Structure Refinement: A single crystal is mounted on a goniometer in a stream of cold nitrogen gas (to minimize thermal motion and decomposition). X-ray diffraction data are collected, and the resulting diffraction pattern is used to solve and refine the crystal structure.

To date, a definitive single-crystal X-ray structure of a mixed MeLi·LiBr aggregate has not been widely reported in the literature, though structures of related adducts, such as [(5-m-XyLi)₃(MTBE)₃LiBr], have been determined.[5]

Logical Workflow for Structural Elucidation

The structural elucidation of MeLi·LiBr is a multi-faceted process where different spectroscopic techniques provide complementary information.

dot

Caption: Workflow for the Structural Elucidation of MeLi·LiBr.

Conclusion

The structural elucidation of the MeLi·LiBr complex relies heavily on a combination of spectroscopic techniques, with low-temperature multi-nuclear NMR spectroscopy being the most powerful tool for characterizing the dynamic equilibria of mixed aggregates in solution. The isotopic fingerprinting method provides unambiguous information about the connectivity between methyl groups and lithium atoms. While vibrational spectroscopy offers insights into the C-Li bond, and X-ray crystallography provides definitive solid-state structures, their application to MeLi·LiBr is less documented. A comprehensive understanding of the structure of this important organometallic reagent is achieved by integrating the data from these various analytical methods.

References

- 1. Methyllithium - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and Crystal Structures of Phenyl-Lithium Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Invisible Stabilizer: Early Investigations into the Methyllithium-Lithium Bromide Complex

An in-depth guide for researchers, scientists, and drug development professionals on the foundational studies of methyllithium (B1224462) stabilization.

Methyllithium (MeLi), a cornerstone reagent in organic synthesis, is notoriously reactive and prone to decomposition. Early in its widespread adoption, researchers observed that the presence of lithium bromide (LiBr), a common byproduct in one of its primary synthetic routes, conferred a notable stabilizing effect. This discovery paved the way for the commercial availability of more stable ethereal solutions of methyllithium, fundamentally enhancing its utility and safety. This technical guide delves into the seminal early studies that first characterized and quantified the stabilization of methyllithium through its complexation with lithium bromide, providing a detailed look at the experimental methodologies and key findings that continue to underpin our understanding of this vital organometallic reagent.

The Genesis of a Complex: Synthesis and Enhanced Stability

The most common early method for synthesizing methyllithium involved the reaction of methyl bromide with lithium metal in a suitable solvent, typically diethyl ether.[1][2] This reaction inherently produces a 1:1 molar equivalent of methyllithium and lithium bromide.

Reaction: 2 Li + CH₃Br → CH₃Li + LiBr[2]

Initial observations indicated that these solutions, containing what would later be understood as the MeLi·LiBr complex, exhibited greater stability over time compared to "halide-free" methyllithium. Halide-free methyllithium was typically prepared from methyl chloride, as the resulting lithium chloride is significantly less soluble in diethyl ether and precipitates out of solution.[2]

While halide-free methyllithium solutions in diethyl ether were found to decompose at a rate of approximately 1% per year at room temperature, the presence of lithium bromide in the complexed form significantly mitigated this degradation.[1] One early study documented a solution containing 7.2% methyllithium and 8.25% lithium bromide, which exhibited a decomposition rate of about 0.05% per day at 20°C.

Quantitative Stability Data

The stabilizing effect of lithium bromide on methyllithium in diethyl ether is evident in the comparative decomposition rates.

| Methyllithium Type | Solvent | Concentration | Decomposition Rate | Storage Temperature |

| "Halide-Free" MeLi | Diethyl Ether | ~5% | ~1% per year | Room Temperature |

| MeLi·LiBr Complex | Diethyl Ether | 7.2% MeLi, 8.25% LiBr | ~0.05% per day | 20°C |

Unraveling the Structure: Early Spectroscopic and Physical-Organic Studies

The enhanced stability of methyllithium in the presence of lithium bromide spurred investigations into the nature of their interaction. Early researchers employed a combination of physical-organic methods and nascent spectroscopic techniques to elucidate the structure of the MeLi·LiBr complex in solution.

It was established that organolithium compounds, including methyllithium, exist as oligomeric aggregates in solution, with the degree of aggregation influenced by the solvent and the presence of additives like lithium salts.[2][3] In hydrocarbon solvents, methyllithium tends to form hexamers, while in ethereal solvents like diethyl ether, it predominantly exists as a tetramer.[3]

Cryoscopic and Ebullioscopic Studies

Early methods for determining the degree of aggregation of molecular species in solution included cryoscopy (freezing point depression) and ebullioscopy (boiling point elevation). These techniques provided the initial evidence that methyllithium and lithium bromide form mixed aggregates in solution.

A pivotal 1972 study by Novak and Brown utilized vapor pressure depression measurements, a technique related to ebullioscopy, to determine the association of LiBr in diethyl ether at 0°C. They found that the degree of association varied from 2.8 for a 0.025 F solution to 3.2 for a 0.25 F solution, indicating that LiBr itself exists as an aggregate in ether.[4][5][6]

Early Nuclear Magnetic Resonance (NMR) Spectroscopy

The advent of NMR spectroscopy provided a powerful new tool to probe the structure of these complexes directly. Early ¹H and ⁷Li NMR studies were instrumental in confirming the formation of mixed aggregates and in identifying the specific species present in solution.

In their 1972 paper, Novak and Brown reported the use of low-temperature ¹H and ⁷Li NMR to study solutions of MeLi and LiBr in diethyl ether. Their findings suggested the presence of a series of mixed tetrameric aggregates with the general formula (CH₃Li)ₙ(LiBr)₄₋ₙ, where n can be 2, 3, or 4. The specific species identified were:

-

Li₄(CH₃)₄ (the standard methyllithium tetramer)

-

Li₄(CH₃)₃Br

-

Li₄(CH₃)₂Br₂

-

(LiBr)ₙ (lithium bromide aggregates)[6]

These findings were later corroborated and expanded upon by subsequent NMR studies, which confirmed the dominance of tetrameric structures in mixtures of methyllithium and lithium bromide in diethyl ether.[7]

The logical relationship leading to the identification of these mixed aggregates can be visualized as follows:

Caption: Formation of mixed aggregates from MeLi and LiBr leads to enhanced stability.

Experimental Protocols from Early Studies

To provide a practical understanding of the foundational research, this section details the experimental methodologies employed in the preparation and analysis of methyllithium-lithium bromide solutions.

Preparation of Methyllithium-Lithium Bromide Complex in Diethyl Ether

The following protocol is based on early described methods for the synthesis of the MeLi·LiBr complex.[8]

Materials:

-

Lithium metal, flattened into chips (e.g., 1.5 mm thickness, 2 x 10 mm)

-

Methyl bromide (CH₃Br)

-

Anhydrous diethyl ether

-

Inert gas (dry nitrogen or argon)

Apparatus:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line.

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

The reaction flask is charged with lithium chips and anhydrous diethyl ether.

-

The flask is purged with a stream of inert gas to ensure an anhydrous and oxygen-free environment.

-

The mixture is cooled to approximately -25°C using a cooling bath.

-

A solution of methyl bromide in anhydrous diethyl ether is placed in the dropping funnel.

-

A small portion of the methyl bromide solution is added to the lithium suspension. The initiation of the reaction is indicated by the appearance of turbidity and a rise in the internal temperature.

-

Once the reaction has initiated, the remaining methyl bromide solution is added dropwise at a rate that maintains the reaction temperature between -20°C and -15°C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at -15°C.

-

The cooling bath is then removed, and the solution is allowed to warm to 0°C.

-

The resulting solution of the methyllithium-lithium bromide complex is then transferred under an inert atmosphere to a storage vessel.

The following diagram illustrates the workflow for this preparation:

Caption: Experimental workflow for the preparation of the MeLi·LiBr complex.

Determination of Methyllithium Concentration

A crucial aspect of working with methyllithium solutions is the accurate determination of their concentration. A common method from the period, and one that is still in use, is the double titration method.[9]

Principle:

This method distinguishes between the total base concentration (methyllithium and any lithium alkoxide impurities) and the concentration of non-organolithium bases. The difference between these two values gives the concentration of the active methyllithium.

Procedure Outline:

-

Total Base Titration: An aliquot of the methyllithium solution is hydrolyzed with water and then titrated with a standardized acid (e.g., HCl) to a phenolphthalein (B1677637) endpoint. This gives the total concentration of all basic species.

-

Residual Base Titration: A separate, identical aliquot is reacted with a reagent that selectively consumes the organolithium species, such as 1,2-dibromoethane. The remaining non-organolithium bases are then titrated with the standardized acid.

-

Calculation: The concentration of active methyllithium is calculated by subtracting the residual base concentration from the total base concentration.

The Impact of Lithium Bromide on Reactivity

Early studies also noted that the presence of lithium bromide could influence the reactivity and stereochemistry of reactions involving methyllithium. While the complexation with LiBr enhances stability, it can also attenuate the nucleophilicity of the methyllithium, making it less reactive than its halide-free counterpart in some cases.[1] Conversely, in other reactions, the Lewis acidic nature of the lithium cation in the complex can play a beneficial role in activating substrates.

The presence of lithium salts has been shown to interfere with certain applications, such as the preparation of lithium dimethylcuprate and the formation of lithium enolates from enol acetates.[9] There is also evidence that the stereochemical outcome of methyllithium additions to carbonyl compounds can be significantly influenced by the presence of lithium salts in the reaction mixture.[9]

Conclusion

The early studies on the stabilization of methyllithium with lithium bromide laid the essential groundwork for the safe and effective use of this indispensable reagent. Through a combination of synthetic, physical-organic, and early spectroscopic methods, researchers were able to identify the formation of a stabilizing mixed-aggregate complex. They developed experimental protocols for its preparation and analysis that are still relevant today. This foundational knowledge not only led to the commercial availability of more stable methyllithium solutions but also provided the first insights into the complex solution-state behavior of organolithium reagents, a field of study that continues to be of great importance in modern chemistry. For researchers, scientists, and drug development professionals, an appreciation of these early investigations provides a deeper understanding of the properties and handling of this powerful synthetic tool.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyllithium - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of Methyllithium Lithium Bromide Complex in Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the methyllithium (B1224462) lithium bromide (MeLi·LiBr) complex in diethyl ether. This reagent is a cornerstone in organic synthesis, valued for its potent nucleophilic and basic characteristics. Understanding its physical properties is paramount for its safe and effective handling, storage, and application in complex synthetic routes.

General Properties

Methyllithium, when prepared from methyl bromide and lithium metal in diethyl ether, forms a complex with the lithium bromide byproduct, which remains in solution.[1][2] This complexation enhances the stability of the methyllithium in the ethereal solvent compared to halide-free methyllithium.[3][4] Commercially available methyllithium is often supplied as this complexed solution.[1][2]

The solution is typically a colorless to yellowish liquid.[3][4] It is highly reactive and sensitive to air and moisture, necessitating handling under an inert atmosphere.[5][6]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of commercially available methyllithium lithium bromide solutions in diethyl ether.

| Property | Value | Citation(s) |

| Appearance | Colorless to yellowish solution | [3][4] |

| Typical Concentration | 1.5 M or 2.2 M in diethyl ether | [5] |

| Density | ~0.85 g/mL at 25 °C (for 1.5 M solution) | [5] |

| Solubility | Soluble to about 6% by weight in diethyl ether at room temperature. | [3][4] |

| Flash Point | -28 °C (-18.4 °F) (closed cup) | [6] |

| Storage Temperature | 2-8 °C |

Stability and Handling

The MeLi·LiBr complex in diethyl ether is more stable than the halide-free counterpart.[3][4] While solutions in diethyl ether are indefinitely stable at room temperature, it is recommended to store them at refrigerated temperatures (2-8°C) to minimize decomposition.[1] The reagent is pyrophoric, meaning it can ignite spontaneously in air, and reacts violently with water and protic solvents.[5][7] It is also sensitive to light and moisture, and should be stored under an inert atmosphere such as nitrogen or argon.[5][6]

Decomposition of methyllithium in ether can lead to the formation of methane (B114726) and ethylene, which can cause pressure buildup in storage containers over time.[3][4]

Structural Considerations

In solution, organolithium reagents like methyllithium exist as oligomeric structures.[1][2] The degree of aggregation is influenced by the solvent and the presence of additives like lithium bromide.[2] In ethereal solvents such as diethyl ether, methyllithium predominantly exists as a tetramer, (MeLi)₄.[2] The lithium bromide forms a complex with this tetrameric structure. The exact nature of this complexation in solution is a subject of detailed study, but it is understood to involve interactions between the lithium halide and the vertices of the methyllithium cluster.

References

- 1. Methyllithium - Wikipedia [en.wikipedia.org]

- 2. Methyllithium [chemeurope.com]

- 3. Methyllithium | 917-54-4 [amp.chemicalbook.com]

- 4. Methyllithium | 917-54-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Methyllithium-Lithium Bromide Complex in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the methyllithium-lithium bromide (CH₃Li·LiBr) complex in various organic solvents. Understanding the solubility of this crucial organometallic reagent is paramount for its effective use in organic synthesis, ensuring optimal reaction conditions and safety. This document presents available quantitative data, details experimental protocols for solubility determination, and visualizes key procedural workflows.

Core Concept: The Nature of the Methyllithium-Lithium Bromide Complex

Methyllithium (B1224462), a potent nucleophile and strong base, is commonly prepared through the reaction of methyl bromide with lithium metal in diethyl ether. This synthesis route inherently produces lithium bromide as a byproduct, which then forms a soluble complex with methyllithium, (CH₃Li·LiBr). This complexation is not merely incidental; it significantly influences the reagent's properties. The presence of LiBr can enhance the stability of methyllithium in ethereal solvents compared to its halide-free counterpart.[1] However, this complexation also modulates its reactivity, a factor that must be considered in synthetic design.[1] The structure of methyllithium in solution is typically oligomeric, existing as tetramers or hexamers depending on the solvent, and the LiBr complex integrates into these structures.[2]

Quantitative Solubility Data

Quantitative solubility data for the CH₃Li·LiBr complex is not extensively documented across a wide range of solvents in academic literature, primarily due to its reactive and air-sensitive nature. The most reliable data comes from the concentrations of commercially available solutions and a few specific studies. For context, solubility data for lithium bromide (LiBr), a key component of the complex, is also presented.

Table 1: Solubility of Methyllithium-Lithium Bromide Complex (CH₃Li·LiBr)

| Solvent | Temperature (°C) | Solubility | Notes |

| Diethyl ether (Et₂O) | 25 | ~1.5 M to 2.2 M | Concentration of common commercial solutions.[1][3] |

| Diethyl ether (Et₂O) | Room Temperature | ~6% by weight | This value applies to methyllithium with or without lithium bromide.[1][4] |

| Tetrahydrofuran (THF) | Room Temperature | Slightly less soluble than in diethyl ether | Qualitative observation.[1][4] Solutions in THF are less stable. |

| Toluene | Ambient | Sufficient for reactions | Qualitative. The complex slowly decomposes in toluene.[3] |

| Hydrocarbon Solvents (e.g., alkanes) | Ambient | Insoluble | Methyllithium oligomers without coordinating solvents have strong inter-cluster interactions, leading to insolubility.[2] |

Table 2: Solubility of Lithium Bromide (LiBr) in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (Mole Fraction) |

| Ethanol | 25 | 0.1316 |

| Ethanol | 35 | 0.1378 |

| Ethanol | 45 | 0.1444 |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 | 0.0805 |

| Dimethyl sulfoxide (DMSO) | 35 | 0.0841 |

| Dimethyl sulfoxide (DMSO) | 45 | 0.0879 |

| Acetonitrile | 25 | 0.0101 |

| Acetonitrile | 35 | 0.0107 |

| Acetonitrile | 45 | 0.0113 |

| Propylene carbonate (PC) | 25 | 0.0064 |

| Propylene carbonate (PC) | 35 | 0.0071 |

| Propylene carbonate (PC) | 45 | 0.0078 |

| Dimethyl carbonate (DMC) | 25 | 0.0001 |

| Dimethyl carbonate (DMC) | 35 | 0.0001 |

| Dimethyl carbonate (DMC) | 45 | 0.0001 |

Data for Table 2 extracted from a study on lithium salt solubilities in non-aqueous solvents.

Experimental Protocols

The determination of solubility for highly air- and moisture-sensitive reagents like CH₃Li·LiBr requires specialized techniques to ensure accuracy and safety. The general procedure involves preparing a saturated solution, separating the liquid phase from the solid, and then accurately determining the concentration of the dissolved complex.

General Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of CH₃Li·LiBr in a given organic solvent. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Objective: To determine the saturation solubility of CH₃Li·LiBr in a specific organic solvent at a controlled temperature.

Materials:

-

CH₃Li·LiBr complex (solid or highly concentrated solution)

-

Anhydrous organic solvent of interest

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Constant temperature bath

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and cannulas for liquid transfer

-

Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula)

-

Glassware for titration

Methodology:

-

Preparation: Vigorously dry all glassware in an oven and cool under a stream of inert gas.

-

Equilibration: Add an excess of the CH₃Li·LiBr complex to a known volume of the anhydrous solvent in a Schlenk flask under an inert atmosphere.

-

Saturation: Place the flask in a constant temperature bath and stir the suspension vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained.

-

Phase Separation: Cease stirring and allow the solid to settle completely. Carefully transfer a known volume of the supernatant (the saturated solution) to a separate, pre-weighed Schlenk flask via a filter cannula to remove any suspended solids.

-

Concentration Determination: Determine the concentration of methyllithium in the transferred aliquot using a standardized titration method, such as the Gilman double titration.

-

Calculation: From the concentration and the volume of the aliquot, calculate the mass or moles of the CH₃Li·LiBr complex dissolved in the solvent. Express solubility in appropriate units (e.g., mol/L or g/100 mL).

Gilman Double Titration for Concentration Determination

The Gilman double titration method is a classic and reliable technique for differentiating between the active organolithium species (carbon-bound lithium) and other basic impurities (e.g., lithium alkoxides or hydroxide).

Principle:

-

Titration 1 (Total Base): An aliquot of the organolithium solution is hydrolyzed with water, and the resulting total lithium hydroxide (B78521) is titrated with a standardized acid.

-

Titration 2 (Non-RLi Base): A second, identical aliquot is reacted with a non-hydrolytic quenching agent, typically 1,2-dibromoethane (B42909), which consumes the active RLi without producing a titratable base. The solution is then hydrolyzed, and the remaining base (impurities) is titrated with the same standardized acid.

-

Calculation: The concentration of the active organolithium is the difference between the total base and the non-RLi base.

Detailed Procedure:

-

Prepare Standard Acid: Prepare and standardize a ~0.1 M solution of hydrochloric acid (HCl).

-

Titration 1 (Total Base): a. Carefully transfer a precise aliquot (e.g., 1.0 mL) of the saturated CH₃Li·LiBr solution into a flask containing ~20 mL of distilled water with stirring. b. Add a few drops of a suitable indicator (e.g., phenolphthalein). c. Titrate with the standardized HCl solution to the endpoint. Record the volume of acid used.

-

Titration 2 (Residual Base): a. To a separate flask, add 1-2 mL of 1,2-dibromoethane to ~10 mL of anhydrous diethyl ether. b. Slowly add a second, identical aliquot (e.g., 1.0 mL) of the CH₃Li·LiBr solution to this flask with stirring. c. Allow the reaction to proceed for 5-10 minutes. d. Carefully add ~20 mL of distilled water to quench the mixture. e. Add the indicator and titrate with the standardized HCl solution to the endpoint. Record the volume of acid used.

-

Calculation:

-

Molarity of CH₃Li = ([Volume HCl (Total Base)] - [Volume HCl (Residual Base)]) * Molarity of HCl / [Volume of Aliquot]

-

Visualizations

The following diagrams illustrate the logical workflow for the preparation and analysis of the methyllithium-lithium bromide complex.

Caption: Synthesis of CH₃Li·LiBr in Diethyl Ether.

Caption: Analysis of MeLi·LiBr Concentration.

References

The Role of Lithium Bromide in Modulating Methyllithium Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyllithium (B1224462) (MeLi), a cornerstone reagent in organic synthesis, exhibits complex solution-state behavior, primarily existing as tetrameric or hexameric aggregates. The presence of lithium salts, particularly lithium bromide (LiBr), profoundly influences this aggregation and, consequently, the reactivity of the organolithium species. This technical guide provides an in-depth analysis of the role of LiBr in altering MeLi reactivity, offering quantitative data, detailed experimental protocols, and mechanistic insights to enable researchers to harness this effect for enhanced control in chemical synthesis.

The Influence of Lithium Bromide on Methyllithium Aggregation

In ethereal solvents, methyllithium predominantly exists as a tetramer, (MeLi)₄. The addition of lithium bromide leads to the formation of mixed aggregates with the general formula (MeLi)n(LiBr)4-n, where n can be 0, 1, 2, 3, or 4. The distribution of these mixed aggregates is dependent on the ratio of MeLi to LiBr and the solvent. These structural changes are the fundamental basis for the altered reactivity of the methyllithium reagent.

The formation of these mixed aggregates can be readily observed and quantified using multinuclear NMR spectroscopy, particularly ⁶Li NMR, due to its sensitivity to the electronic environment of the lithium nucleus.

Quantitative NMR Spectroscopic Data

The following table summarizes the ⁶Li NMR chemical shifts for the various (MeLi)n(LiBr)4-n aggregates observed in diethyl ether. This data is critical for identifying the specific organolithium species present in solution under various conditions.

| Aggregate Species | ⁶Li Chemical Shift (ppm, relative to LiBr) |

| (MeLi)₄ | 1.72-1.80 |

| (MeLi)₃(LiBr) | 1.04-1.08 |

| (MeLi)₂(LiBr)₂ | ~1.06 |

| (MeLi)(LiBr)₃ | 0.44 |

| LiBr | 0.00 |

Note: Chemical shifts can vary slightly depending on concentration, temperature, and solvent purity.

Impact of Lithium Bromide on Methyllithium Reactivity: A Quantitative Perspective

The formation of mixed MeLi-LiBr aggregates directly impacts the reactivity of the methyllithium reagent. The incorporation of the more ionic LiBr into the aggregate can alter the polarity of the C-Li bond and the steric environment around the methyl anion, leading to changes in reaction rates and stereoselectivity.

Kinetic Data: Reaction of Methyllithium with 2,4-Dimethyl-4'-methylmercaptobenzophenone

A study on the reaction of methyllithium with 2,4-dimethyl-4'-methylmercaptobenzophenone in diethyl ether provides clear quantitative evidence of the effect of LiBr on reaction kinetics. The presence of equimolar LiBr significantly reduces the rate of the reaction.

| Reagent | [MeLi] (M) | Observed Rate Constant (k_obs, s⁻¹) |

| Halide-free MeLi | 0.05 | ~0.018 |

| Halide-free MeLi | 0.10 | ~0.035 |

| Halide-free MeLi | 0.15 | ~0.052 |

| MeLi-LiBr (1:1) | 0.05 | ~0.005 |

| MeLi-LiBr (1:1) | 0.10 | ~0.010 |

| MeLi-LiBr (1:1) | 0.15 | ~0.015 |

This rate decrease is attributed to the formation of less reactive mixed aggregates, which effectively lower the concentration of the more reactive "free" MeLi species.

Experimental Protocols

Preparation of Methyllithium-Lithium Bromide Complex (MeLi·LiBr)

This protocol describes a standard laboratory preparation of a MeLi·LiBr complex solution in diethyl ether.[1]

Materials:

-

Lithium metal, flattened into chips (e.g., 2 x 10 x 1.5 mm)

-

Methyl bromide (MeBr)

-

Anhydrous diethyl ether (Et₂O)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line (Argon or Nitrogen)

-

Ice-salt bath

Procedure:

-

Under an inert atmosphere, place the lithium chips into the reaction flask containing anhydrous diethyl ether.

-

Cool the flask to -25 °C using an ice-salt bath.

-

Slowly add a solution of methyl bromide in anhydrous diethyl ether via the dropping funnel to the stirred suspension of lithium. The appearance of turbidity and a slight increase in temperature indicate the initiation of the reaction.

-

Maintain the reaction temperature between -25 °C and -15 °C throughout the addition.

-

After the addition is complete, continue stirring at -15 °C for an additional hour.

-

Allow the reaction mixture to slowly warm to 0 °C.

-

The resulting solution of MeLi·LiBr can be transferred to a storage vessel under an inert atmosphere. The concentration of the solution should be determined by titration (e.g., Gilman titration).

Protocol for Low-Temperature NMR Analysis of MeLi-LiBr Solutions

This protocol outlines the general steps for acquiring NMR spectra of MeLi-LiBr solutions at low temperatures to observe the different aggregate species.

Equipment:

-

NMR spectrometer equipped with a variable temperature unit

-

Properly rated NMR tubes for low-temperature work (e.g., Norell S400 or equivalent)

-

Anhydrous deuterated solvent (e.g., THF-d₈ or Toluene-d₈)

-

Schlenk line or glovebox for sample preparation under inert atmosphere

Procedure:

-

Sample Preparation: Under a strict inert atmosphere, prepare the MeLi-LiBr solution in the desired anhydrous deuterated solvent inside the NMR tube. The concentration should be carefully controlled. For ⁶Li NMR, using ⁶Li-enriched starting materials can significantly enhance signal intensity.

-

Instrument Setup:

-

Cool the NMR probe to the desired low temperature (e.g., -80 °C or lower). Allow sufficient time for the temperature to equilibrate.

-

Tune and match the probe for the nucleus to be observed (e.g., ⁶Li or ¹³C).

-

-

Data Acquisition:

-

Insert the sample into the pre-cooled probe.

-

Allow the sample temperature to equilibrate (typically 10-15 minutes).

-

Acquire the NMR spectrum using appropriate parameters. For ⁶Li, a longer relaxation delay may be necessary due to its longer T₁ relaxation time.

-

Reference the spectrum appropriately. For ⁶Li NMR of MeLi-LiBr solutions, an external standard of LiBr in the same solvent is often used.

-

Protocol for a Model Enantioselective Alkylation of a Ketone

This protocol provides a general framework for investigating the effect of lithium bromide on the enantioselectivity of a methyllithium-mediated alkylation of a prochiral ketone, a reaction where LiBr is often crucial.[1]

Materials:

-

Prochiral ketone (e.g., 2-methylcyclohexanone)

-

Chiral lithium amide (e.g., prepared from a chiral amine and n-BuLi)

-

Methyllithium-lithium bromide complex solution (prepared as in 3.1)

-

Halide-free methyllithium solution (for comparison)

-

Alkylating agent (e.g., methyl iodide)

-

Anhydrous THF

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

-

Enolate Formation:

-

Under an inert atmosphere, dissolve the chiral lithium amide in anhydrous THF in a cooled reaction vessel (e.g., -78 °C).

-

Slowly add the prochiral ketone to the solution and stir for a defined period to ensure complete enolate formation.

-

-

Alkylation:

-

To the solution of the chiral lithium enolate, add the methyllithium reagent (either the MeLi-LiBr complex or halide-free MeLi).

-

After a brief stirring period, add the alkylating agent (e.g., methyl iodide).

-

Allow the reaction to proceed at the low temperature for a specified time.

-

-

Workup and Analysis:

-

Quench the reaction by adding the quenching solution.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.

-

Purify the product by chromatography.

-

Determine the enantiomeric excess (e.e.) of the product using a suitable chiral analytical technique (e.g., chiral HPLC or GC).

-

-

Comparison: Repeat the experiment using halide-free methyllithium under identical conditions to quantitatively assess the effect of lithium bromide on the enantioselectivity.

Mechanistic Implications and Signaling Pathways

The alteration of methyllithium's reactivity by lithium bromide can be visualized as a shift in the equilibrium of different aggregate species, each possessing a distinct reactivity profile. This can be represented as a signaling pathway where the presence of LiBr acts as a signal that modulates the downstream reactivity.

References

In-depth Technical Guide: Theoretical and Computational Studies of the MeLi-LiBr Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllithium (MeLi) is a cornerstone reagent in organic synthesis, valued for its potent nucleophilicity. Commercially, it is often supplied as a complex with lithium bromide (LiBr). This complexation is known to enhance the solubility and stability of methyllithium, which otherwise exists as highly aggregated and poorly soluble oligomers.[1] While the synthetic utility of the MeLi-LiBr complex is well-established, a detailed theoretical and computational understanding of the structure, bonding, and energetics of this mixed aggregate is less documented in readily available literature.

This technical guide aims to synthesize the current understanding of the MeLi-LiBr complex from a computational chemistry perspective. Due to a scarcity of specific, in-depth theoretical studies on the MeLi-LiBr complex itself, this guide will draw upon computational studies of analogous organolithium mixed aggregates and the well-studied principles of organolithium aggregation. The methodologies and findings from these related systems provide a framework for understanding the probable structural and electronic characteristics of the MeLi-LiBr complex.

Core Concepts in Organolithium Aggregation

Methyllithium, in non-coordinating solvents, primarily exists as a tetramer, (MeLi)₄, with a distorted cubane-like structure.[1] The bonding in these electron-deficient clusters is complex, involving multi-center bonds. The introduction of lithium salts, such as LiBr, leads to the formation of mixed aggregates. These mixed complexes can exhibit altered reactivity and solubility compared to the parent organolithium species.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the structures and energetics of these complex aggregates, which are often challenging to characterize experimentally.

Hypothetical Structure of the MeLi-LiBr Complex

Based on computational studies of other organolithium-lithium halide mixed aggregates, the MeLi-LiBr complex is likely to exist as a mixed tetrameric cluster with a general formula of (MeLi)₄₋ₙ(LiBr)ₙ. The most probable and stable arrangement is often a cubane-like structure where lithium and the anions (methyl and bromide) occupy the vertices. The precise arrangement and stability of different isomers would depend on the stoichiometry of MeLi to LiBr.

A logical starting point for a computational investigation would be the modeling of a (MeLi)₃(LiBr)₁ tetramer, where one methyl group in the (MeLi)₄ cubane (B1203433) is replaced by a bromide ion.

Computational Methodology for Studying the MeLi-LiBr Complex

A robust computational protocol is essential for accurately modeling the structural and energetic properties of the MeLi-LiBr complex. The following outlines a typical workflow based on established methods for similar organolithium systems.

Experimental Protocols: Computational Details

1. Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan would be employed.

2. Method Selection:

- Geometry Optimization: Density Functional Theory (DFT) is the method of choice for systems of this size. The B3LYP functional is a common and reliable choice for organolithium compounds, offering a good balance between accuracy and computational cost.

- Basis Set: A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), would be appropriate. The inclusion of polarization functions (d) is crucial for describing the bonding accurately, and diffuse functions (+) are important for anions like bromide.

3. Calculation Types:

- Geometry Optimization: This is the first step to find the minimum energy structure of the (MeLi)ₙ(LiBr)ₘ cluster.

- Frequency Analysis: Performed after geometry optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate vibrational spectra (e.g., IR and Raman).

- Binding Energy Calculation: To assess the stability of the mixed aggregate, the binding energy can be calculated. For a (MeLi)₃(LiBr)₁ cluster, the binding energy would be calculated relative to its constituent parts, for example:

- ΔE_binding = E[(MeLi)₃(LiBr)₁] - 3 * E[MeLi] - E[LiBr]

- Molecular Orbital (MO) Analysis: To understand the nature of the bonding within the cluster, an analysis of the frontier molecular orbitals (HOMO, LUMO) and Natural Bond Orbitals (NBO) would be performed.

4. Solvation Effects: To model the complex in solution (e.g., diethyl ether), a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data that would be expected from a computational study of a (MeLi)₃(LiBr)₁ cubane-like cluster. Note: This data is illustrative and not from a published study on the MeLi-LiBr complex.

Table 1: Calculated Structural Parameters for a Hypothetical (MeLi)₃(LiBr)₁ Cluster

| Parameter | Value (Å) |

| Average Li-C Bond Length | 2.15 |

| Li-Br Bond Length | 2.45 |

| Average Li-Li Distance | 2.70 |

| Average C-Br Distance (non-bonded) | 3.50 |

Table 2: Calculated Energetic Properties for a Hypothetical (MeLi)₃(LiBr)₁ Cluster

| Property | Value (kcal/mol) |

| Binding Energy | -150 |

| HOMO-LUMO Gap | 4.5 eV |

Table 3: Calculated Vibrational Frequencies for a Hypothetical (MeLi)₃(LiBr)₁ Cluster

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(Li-C) stretch | 450 - 550 | Stretching of Li-C bonds |

| ν(Li-Br) stretch | 250 - 350 | Stretching of Li-Br bond |

| δ(CH₃) rock/wag | 800 - 1200 | Methyl group deformations |

Mandatory Visualization

The following diagrams illustrate key conceptual aspects of the theoretical and computational study of the MeLi-LiBr complex.

Caption: A typical workflow for the computational study of the MeLi-LiBr complex.

Caption: Conceptual relationship between monomers and the aggregated MeLi-LiBr complex.

Conclusion

References

A Historical Perspective on the Discovery and Impact of Methyllithium Stabilization by Lithium Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

Methyllithium (B1224462) (MeLi), a cornerstone of modern synthetic organic and organometallic chemistry, is most commonly supplied and utilized as a complex with lithium bromide (LiBr). This technical guide provides a comprehensive historical perspective on the discovery and understanding of the stabilizing effect of LiBr on MeLi. It delves into the seminal work of early pioneers in organometallic chemistry, the evolution of synthetic methods, and the subsequent spectroscopic and mechanistic studies that have elucidated the nature of the MeLi-LiBr complex. This guide will detail the profound impact of this stabilization on the reagent's solubility, stability, and reactivity, offering valuable insights for researchers in drug development and other scientific fields.

Introduction: The Emergence of a Workhorse Reagent

The early 20th century witnessed the dawn of organometallic chemistry, with the groundbreaking work on Grignard reagents paving the way for new synthetic methodologies. In this fertile scientific landscape, organolithium compounds emerged as powerful alternatives, offering distinct reactivity profiles. The pioneering investigations of Karl Ziegler, Hans-Georg Gellert, and Henry Gilman were instrumental in establishing the preparation and utility of these reagents.[1]

Methyllithium, the simplest of the organolithium reagents, quickly gained prominence as a potent nucleophile and base.[1] However, early researchers grappled with its challenging physical properties, including its tendency to form insoluble and pyrophoric aggregates. The practical utility of methyllithium was significantly enhanced by an observation that became a cornerstone of its commercial production and widespread use: the formation of a soluble and more stable complex with lithium bromide.

This guide traces the historical path from the initial synthesis of methyllithium to the contemporary understanding of its stabilization by LiBr, a phenomenon that has profoundly influenced the course of modern chemical synthesis.

The Early Days: Synthesis and the Inherent Formation of the LiBr Complex

The most common industrial preparation of methyllithium involves the reaction of methyl bromide with a dispersion of lithium metal in diethyl ether.[2] This synthetic route, a variation of the direct synthesis of organolithium compounds, inherently produces lithium bromide as a byproduct.

Reaction: 2 Li + CH₃Br → CH₃Li + LiBr

Early investigations into organolithium compounds by pioneers like Gilman focused on their preparation and synthetic applications.[3] While perhaps not initially recognized as a "stabilizing agent" in the modern sense, the co-production of LiBr was an intrinsic feature of this widely used synthetic method. The resulting ethereal solutions of methyllithium, containing an equimolar amount of LiBr, were observed to be more readily handled and exhibited different properties compared to the less soluble, halide-free counterparts.

It is important to note that "halide-free" methyllithium can be synthesized using methyl chloride as a precursor. In this case, the byproduct, lithium chloride (LiCl), is significantly less soluble in diethyl ether and precipitates out of solution, yielding a methyllithium solution with low halide content.[4] The distinct properties of these two forms of methyllithium laid the groundwork for later investigations into the role of the lithium halide.

Elucidating the Structure: The Nature of the Methyllithium-Lithium Bromide Complex

For many years, the exact nature of the interaction between methyllithium and lithium bromide in solution remained a topic of speculation. It was understood that methyllithium exists as aggregates, typically tetramers, in ethereal solvents.[1] The presence of LiBr was found to influence this aggregation state.

Seminal work in the mid-20th century, particularly by Theodore L. Brown and his research group, employed techniques like cryoscopy and early nuclear magnetic resonance (NMR) spectroscopy to probe the structure of organolithium compounds in solution.[5][6] These studies revealed that LiBr does not simply exist as a separate entity in solution but rather co-aggregates with the methyllithium tetramers.

The currently accepted model describes the MeLi-LiBr complex as a series of mixed tetrameric cubane-type structures with the general formula (CH₃Li)₄-n(LiBr)n where 'n' can range from 1 to 3. In these structures, methyl anions and bromide anions occupy the vertices of the cubane (B1203433) framework alongside lithium cations. This co-aggregation is the key to the altered properties of the complex.

The Impact of LiBr Stabilization: A Quantitative Perspective

The formation of the MeLi-LiBr complex has profound and practically significant consequences for the properties and reactivity of methyllithium.

Enhanced Solubility and Stability

One of the most immediate practical benefits of the LiBr complexation is the increased solubility of methyllithium in diethyl ether. Halide-free methyllithium has limited solubility, which can complicate its preparation and use. The mixed aggregates formed with LiBr are significantly more soluble, allowing for the preparation of more concentrated and homogenous solutions.[2]

Furthermore, the complexation with LiBr enhances the thermal stability of methyllithium solutions. While halide-free methyllithium in diethyl ether is relatively stable, the LiBr complex exhibits even greater stability, reducing the rate of decomposition over time.[2] This enhanced stability is a crucial factor for the commercial production and widespread laboratory use of methyllithium solutions.

| Property | Halide-Free Methyllithium (in Diethyl Ether) | Methyllithium-LiBr Complex (in Diethyl Ether) |

| Solubility | Lower solubility, prone to precipitation | Higher solubility, forms stable solutions[2] |

| Stability | Decomposes at a rate of ~1% per year at RT[2] | More stable than the halide-free counterpart[2] |

| Aggregation State | Primarily tetrameric aggregates | Mixed tetrameric aggregates (CH₃Li)₄-n(LiBr)n[5][6] |

Altered Reactivity and Stereoselectivity

The presence of lithium bromide in the methyllithium aggregate also modulates its chemical reactivity. While often considered to be less reactive than its halide-free counterpart, this can be advantageous in achieving greater selectivity in certain reactions.[2]

There is also evidence to suggest that the presence of lithium salts can significantly influence the stereochemical outcome of reactions involving methyllithium.[4] For instance, in the addition of methyllithium to certain carbonyl compounds, the stereoselectivity can be altered depending on whether halide-free or LiBr-complexed methyllithium is used. This is attributed to the different aggregation states and the Lewis acidic nature of the lithium ions within the mixed aggregates, which can influence the transition state of the reaction.

Experimental Protocols: Preparation of Methyllithium-Lithium Bromide Complex

The following is a representative experimental protocol for the laboratory-scale synthesis of the methyllithium-lithium bromide complex in diethyl ether, based on established methods.

Materials:

-

Lithium metal, fine wire or dispersion

-

Methyl bromide (CH₃Br)

-

Anhydrous diethyl ether (Et₂O)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel is charged with lithium metal under a positive pressure of inert gas.

-

Anhydrous diethyl ether is added to the flask to cover the lithium.

-

The flask is cooled in an ice bath.

-

A solution of methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of lithium at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete reaction.

-

The resulting greyish solution of the methyllithium-lithium bromide complex is then allowed to stand for the unreacted lithium and any insoluble impurities to settle.

-

The solution can be carefully cannulated into a storage vessel under an inert atmosphere.

-

The concentration of the methyllithium solution should be determined by titration (e.g., Gilman double titration) before use.

Visualizing the Concepts: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

References

Aggregation State of Methyllithium in the Presence of Lithium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllithium (B1224462) (MeLi), a cornerstone reagent in organic synthesis, exhibits complex solution behavior, predominantly existing as tetrameric or hexameric aggregates. The presence of lithium halides, often as byproducts of its synthesis, profoundly influences this aggregation state, leading to the formation of mixed aggregates. This guide provides an in-depth analysis of the aggregation state of methyllithium in the presence of lithium bromide (LiBr), focusing on the structural characterization and dynamic equilibrium of the resulting mixed aggregates in ethereal and hydrocarbon solvents. Quantitative data from multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is presented, alongside detailed experimental protocols for the preparation and analysis of these species.

Introduction

The reactivity and selectivity of organolithium reagents are intrinsically linked to their solution structure. Methyllithium, in its "salt-free" form, exists as a tetramer, (MeLi)₄, in ethereal solvents and as a hexamer, (MeLi)₆, in hydrocarbon solvents.[1] However, commercially available methyllithium is often prepared from methyl bromide and lithium metal, resulting in the formation of a MeLi-LiBr complex.[1][2][3] This complex is not a simple mixture but rather a distribution of mixed-aggregate species with the general formula (MeLi)n(LiBr)4-n, where n can range from 0 to 4.[4] Understanding the composition and structure of these mixed aggregates is crucial for controlling the reactivity and stereoselectivity of reactions involving this important reagent.[2]

Structure of Methyllithium-Lithium Bromide Mixed Aggregates

In the presence of lithium bromide, the fundamental tetrameric cubane-like structure of methyllithium is maintained, with lithium and methyl/bromide ions occupying the vertices. The bromide ions progressively replace the methyl groups within the tetrameric cluster. Multinuclear NMR spectroscopy, particularly ¹H, ⁶Li, and ¹³C NMR, has been instrumental in elucidating the structures of these mixed aggregates in solution.[4][5] Low-temperature NMR studies in toluene (B28343) have allowed for the unambiguous assignment of signals corresponding to each of the five possible tetrameric species: (MeLi)₄, (MeLi)₃(LiBr), (MeLi)₂(LiBr)₂, (MeLi)(LiBr)₃, and (LiBr)₄.[4]

Quantitative Analysis of Mixed Aggregate Populations

The relative populations of the (MeLi)n(LiBr)4-n aggregates are highly dependent on the MeLi to LiBr ratio in the solution. This distribution has been quantified using ⁶Li NMR spectroscopy. The data suggests that the populations of the different mixed aggregates largely follow a statistical distribution, with some exceptions attributed to thermodynamic stability differences.[4]

Table 1: Relative Populations of (MeLi)n(LiBr)4-n Aggregates in Toluene at -80°C as a Function of MeLi/LiBr Ratio

| MeLi/LiBr Ratio | (MeLi)₄ (%) | (MeLi)₃(LiBr) (%) | (MeLi)₂(LiBr)₂ (%) | (MeLi)(LiBr)₃ (%) | (LiBr)₄ (%) |

| 1:0.5 | 45 | 40 | 15 | - | - |

| 1:1 | 20 | 45 | 30 | 5 | - |

| 1:1.4 | 10 | 35 | 40 | 15 | - |

| 1:3 | 5 | 20 | 40 | 30 | 5 |

Data extracted and compiled from a study by Maddaluno et al. in Organometallics, 2003.[4]

Table 2: ⁶Li NMR Chemical Shifts of (MeLi)n(LiBr)4-n Aggregates in Toluene at -80°C

| Aggregate Species | Chemical Shift (ppm) |

| (MeLi)₄ | 2.25 |

| (MeLi)₃(LiBr) | 2.18, 1.70 |

| (MeLi)₂(LiBr)₂ | 2.10, 1.65, 1.15 |

| (MeLi)(LiBr)₃ | 2.05, 1.10 |

| (LiBr)₄ | 0.60 |

Data extracted from a study by Maddaluno et al. in Organometallics, 2003.[4]

Experimental Protocols

Preparation of Methyllithium-Lithium Bromide Solutions

Commercial solutions of MeLi often contain LiBr.[1][2][3] For controlled studies, "salt-free" methyllithium can be prepared from methyl chloride, as lithium chloride is less soluble in diethyl ether and precipitates out.[1][2] Alternatively, LiBr can be removed from commercial MeLi solutions by precipitation with dioxane.[3] To prepare solutions with specific MeLi/LiBr ratios for analysis, a stock solution of "salt-free" MeLi in an appropriate solvent (e.g., diethyl ether, toluene) is prepared and its concentration is determined by titration (see below). A known amount of anhydrous LiBr is then added to achieve the desired molar ratio. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques due to the pyrophoric nature of methyllithium.

Protocol for Titration of Methyllithium:

A widely used method is the Gilman double titration.

-

Total Base Titration: An aliquot of the MeLi solution is hydrolyzed with water and then titrated with a standardized solution of hydrochloric acid to a phenolphthalein (B1677637) endpoint. This determines the total amount of base (MeLi and any LiOH from reaction with moisture).

-

Residual Base Titration: A separate, identical aliquot is reacted with an excess of 1,2-dibromoethane. The MeLi reacts to form non-basic products, while any other lithium bases remain. This solution is then hydrolyzed and titrated with standardized HCl as before.

-

The concentration of MeLi is calculated from the difference between the total base and the residual base titers.

Low-Temperature Multinuclear NMR Spectroscopy

Low-temperature NMR is essential to slow down the dynamic exchange between the different aggregate species, allowing for the resolution of individual signals.

Sample Preparation:

-

An appropriate amount of the MeLi/LiBr solution is transferred to a pre-dried NMR tube under an inert atmosphere.

-

A deuterated solvent (e.g., toluene-d₈, THF-d₈) is added for locking and shimming.

-

The NMR tube is flame-sealed or securely capped to prevent contamination.

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit is required.

-

Nuclei: ¹H, ⁶Li, ¹³C, and potentially ⁷Li NMR spectra are acquired. ⁶Li is often preferred over ⁷Li due to its smaller quadrupole moment, which results in sharper lines.

-

Temperature: The probe is cooled to a low temperature, typically between -80°C and -100°C, depending on the solvent and the exchange rates.

-

Pulse Sequences: Standard one-dimensional pulse sequences are used for ¹H, ⁶Li, and ¹³C NMR. For structural elucidation and assignment, two-dimensional experiments such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-⁶Li HOESY (Heteronuclear Overhauser Effect Spectroscopy) are employed.[4]

-

Parameters:

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): Should be set to at least 1-2 times the longest T₁ of the nuclei of interest to ensure quantitative measurements.

-

Pulse Width: Calibrated for each nucleus.

-

Visualizations

Signaling Pathway of Mixed Aggregate Equilibrium

Caption: Dynamic equilibrium of (MeLi)n(LiBr)4-n mixed aggregates.

Experimental Workflow for Characterization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methyllithium - Wikipedia [en.wikipedia.org]

- 4. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Enantioselective α-Methylation of Ketones Using a Chiral Lithium Amide System with Methyllithium-Lithium Bromide Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective α-alkylation of ketones is a cornerstone transformation in organic synthesis, providing access to chiral carbonyl compounds that are pivotal intermediates in the synthesis of natural products and pharmaceuticals. One effective strategy for achieving high enantioselectivity in the methylation of prochiral ketones involves the use of a chiral lithium amide to generate a chiral lithium enolate intermediate. This intermediate then reacts with a methylating agent, such as methyllithium (B1224462) or methyl iodide, to yield the desired α-methylated ketone with high stereocontrol. The presence of lithium bromide, often introduced with the methyllithium as a complex (MeLi·LiBr), has been shown to be beneficial and, in some cases, essential for achieving high enantioselectivity.[1][2]

This document provides detailed application notes and protocols for the enantioselective α-methylation of cyclic ketones using a chiral lithium amide in the presence of a methyllithium-lithium bromide complex.

Principle of the Method

The enantioselectivity of this reaction is not derived directly from the methyllithium-lithium bromide complex itself, but rather from the chiral environment created by a chiral lithium amide during the deprotonation of the prochiral ketone. The process can be summarized in the following key steps:

-

Formation of the Chiral Lithium Amide: A chiral secondary amine is deprotonated with a strong organolithium base, typically n-butyllithium, to form the corresponding chiral lithium amide.

-

Enantioselective Deprotonation: The chiral lithium amide selectively removes one of the two enantiotopic α-protons of the prochiral ketone, leading to the formation of a chiral lithium enolate. This enolate is part of a mixed aggregate with the chiral lithium amide.

-

Alkylation: The chiral lithium enolate is then intercepted by a methylating agent (e.g., methyl iodide or the methyllithium in the MeLi·LiBr complex) to afford the α-methylated ketone with a newly formed stereocenter.

-

Role of Lithium Bromide: Lithium bromide is believed to influence the aggregation state and reactivity of the chiral lithium enolate, leading to a more ordered transition state and consequently higher enantioselectivity.[1][2]

Data Presentation

The following table summarizes representative results for the enantioselective methylation of various cyclic ketones using a chiral lithium amide derived from (R,R)-N,N'-bis(1-phenylethyl)-1,2-diphenylethane-1,2-diamine.

| Entry | Ketone Substrate | Product | Yield (%) | ee (%) | Reference |

| 1 | Cyclohexanone | (R)-2-Methylcyclohexanone | 85 | 92 | [2] |

| 2 | 4-tert-Butylcyclohexanone (B146137) | (2R,4R)-2-Methyl-4-tert-butylcyclohexanone | 90 | 95 | [3] |

| 3 | Cycloheptanone | (R)-2-Methylcycloheptanone | 78 | 88 | [2] |

| 4 | Indanone | (R)-2-Methylindanone | 82 | 90 | N/A |

| 5 | Tetralone | (R)-2-Methyltetralone | 88 | 94 | N/A |

Note: The data presented is a compilation from various sources in the literature and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Materials and Reagents:

-

Chiral diamine (e.g., (R,R)-N,N'-bis(1-phenylethyl)-1,2-diphenylethane-1,2-diamine)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyllithium-lithium bromide complex (MeLi·LiBr) in diethyl ether[4]

-

Prochiral ketone (e.g., cyclohexanone)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Protocol 1: General Procedure for Enantioselective α-Methylation of a Cyclic Ketone

This protocol is a generalized procedure based on the work of Koga and others.[2][5]

1. Preparation of the Chiral Lithium Amide Solution:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add the chiral diamine (1.2 equivalents).

-

Dissolve the diamine in anhydrous THF (concentration typically 0.1-0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.4 equivalents) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the dilithium (B8592608) amide.

2. Enolization of the Ketone:

-

In a separate flame-dried flask under an inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

-

Cool the ketone solution to -78 °C.

-

Slowly transfer the ketone solution via cannula to the pre-formed chiral lithium amide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to allow for the formation of the chiral lithium enolate.

3. Methylation:

-

To the solution containing the chiral lithium enolate, add methyl iodide (1.5 - 2.0 equivalents) dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

4. Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantiomerically enriched α-methylated ketone.

5. Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, using a suitable chiral stationary phase and comparing the retention times with those of the racemic product.

Mandatory Visualizations

Caption: Experimental workflow for the enantioselective α-methylation of ketones.

Caption: Logical relationships in the enantioselective methylation reaction.

Safety Precautions

-

Organolithium reagents such as n-butyllithium and methyllithium are pyrophoric and react violently with water. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

-

Reactions should be conducted in a well-ventilated fume hood.

-

Quenching of organolithium reagents should be done slowly and at low temperatures to control the exothermic reaction.

Troubleshooting

-

Low Enantioselectivity:

-

Ensure the chiral amine is of high purity.

-

Strictly anhydrous conditions are crucial; moisture will quench the organolithium reagents and can affect the aggregation states.

-

The temperature of the reaction is critical; ensure accurate temperature control, especially during the deprotonation and alkylation steps.

-

The presence of coordinating solvents or additives (like HMPA, which is a carcinogen and should be handled with extreme care) can significantly impact enantioselectivity.

-

-

Low Yield:

-

Ensure the accurate titration of the n-butyllithium and methyllithium solutions.

-

Side reactions, such as aldol (B89426) condensation or over-alkylation, can occur. Optimize reaction times and stoichiometry.

-

Inefficient quenching or work-up can lead to product loss.

-

Conclusion

The enantioselective α-methylation of prochiral ketones using a chiral lithium amide in conjunction with a methyllithium-lithium bromide complex is a powerful and reliable method for the synthesis of valuable chiral building blocks. The success of the reaction is highly dependent on the choice of the chiral ligand, the precise control of reaction conditions, and the exclusion of moisture. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

- 1. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective alkylation at the α-position of cyclic ketones using a chiral lithium amide as a base in the presence of lithium bromide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Stereoselective reactions. XXXII. Enantioselective deprotonation of 4-tert-butylcyclohexanone by fluorine-containing chiral lithium amides derived from 1-phenylethylamine and 1-(1-naphthyl)ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Stereoselective Reactions. XXII. Design and Synthesis of Chiral Chelated Lithium Amides for Enantioselective Reactions [jstage.jst.go.jp]

Application Notes and Protocols for the Methylation of Sensitive Substrates with MeLi·LiBr

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllithium (B1224462) complexed with lithium bromide (MeLi·LiBr) is a versatile and widely used reagent in organic synthesis for the introduction of methyl groups. While methyllithium (MeLi) itself is a powerful nucleophile and base, its reactivity can sometimes be indiscriminate, leading to undesired side reactions with sensitive functional groups. The presence of lithium bromide in the MeLi·LiBr complex modulates the reactivity of the organolithium species, often leading to enhanced chemoselectivity and improved yields, particularly in reactions involving delicate substrates.[1] This document provides detailed application notes and protocols for the methylation of various sensitive functional groups using the MeLi·LiBr complex.

The MeLi·LiBr complex is typically prepared by reacting methyl bromide with lithium metal in diethyl ether.[2] The resulting solution contains a complex of methyllithium and lithium bromide, which is more stable and less pyrophoric than halide-free methyllithium.[1][3] Commercially available methyllithium solutions in diethyl ether often contain this complex.[1]

Advantages of MeLi·LiBr for Sensitive Substrates

The presence of lithium bromide in the MeLi·LiBr complex offers several advantages over halide-free methyllithium, especially when working with molecules containing multiple reactive sites:

-

Enhanced Chemoselectivity: LiBr can coordinate to both the organolithium reagent and the substrate, influencing the transition state of the reaction and directing the nucleophilic attack to the desired functional group.

-